1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-11-3-1-9(2-4-11)5-6-14-8-10(13(17)18)7-12(14)16/h1-4,10,15H,5-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOWKYUPHRMOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid can be achieved through a multi-step process. One common method involves the reaction of aniline with diethyl acetylenedicarboxylate and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction proceeds via a three-component one-pot reaction, resulting in the formation of the desired pyrrolidinone derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of different catalysts, solvents, and reaction temperatures. The process is often scaled up from laboratory conditions to industrial reactors, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ether or ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of derivatives of 1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid. For instance, compounds synthesized from this base structure demonstrated substantial antioxidant activity through various assays, including the DPPH radical scavenging method. One derivative showed antioxidant activity 1.5 times higher than ascorbic acid, indicating its potential as a natural antioxidant agent .
Key Findings:
- Compounds Tested : Various derivatives exhibited significant radical scavenging abilities.
- Mechanism : The presence of hydroxyl groups in the structure contributes to its electron-donating capacity, enhancing its ability to neutralize free radicals.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against multidrug-resistant Gram-positive pathogens and pathogenic fungi. In vitro studies indicated that derivatives of this compound exhibit selective antimicrobial activity, making them promising candidates for developing new antibiotics .
Key Findings:
- Pathogens Tested : The compounds were tested against various strains, including those harboring resistance genes.
- Activity Levels : Some derivatives showed effective inhibition against resistant strains, suggesting their potential use in treating infections caused by resistant bacteria.
Anticancer Activity
The anticancer properties of this compound derivatives have been explored in several studies. These compounds have demonstrated cytotoxic effects on cancer cell lines, particularly in lung adenocarcinoma models (A549 cells). The structure-activity relationship indicates that specific substitutions on the pyrrolidine ring enhance anticancer efficacy .
Key Findings:
- Cell Lines Used : A549 human pulmonary cancer cell culture model.
- Comparative Efficacy : Some derivatives outperformed traditional chemotherapeutics like cisplatin in inducing cytotoxicity.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidinone ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key attributes of 1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid with analogous compounds, focusing on substituents, molecular properties, and biological activities:
Substituent Effects on Bioactivity
- Chlorinated Derivatives : The introduction of chlorine atoms (e.g., 3,5-dichloro in ) enhances antimicrobial potency, likely due to increased lipophilicity and membrane penetration. For example, 1-(3,5-dichloro-2-hydroxyphenyl) derivatives showed MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans .
- Hydroxyl vs. However, methoxy groups often enhance metabolic stability .
- Fluorine/Bromine Substitution : Halogenated derivatives (e.g., 4-chloro-3-fluoro in ) are often explored for their electronic effects on receptor binding, though specific data for these compounds are absent in the evidence.
Biological Activity
1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid, also known as a derivative of 5-oxopyrrolidine, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by its pyrrolidine backbone with a carboxylic acid functional group and a hydroxyphenyl substituent. Its molecular formula is , and it possesses notable properties that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. The compound was tested against A549 human lung adenocarcinoma cells using the MTT assay to assess cytotoxicity.
Research Findings
- Cytotoxicity : The compound exhibited structure-dependent anticancer activity. For instance, derivatives with specific substitutions showed enhanced cytotoxic effects, reducing cell viability significantly compared to controls like cisplatin .
- Mechanism of Action : The anticancer activity appears to be linked to the compound's ability to induce apoptosis in cancer cells, potentially through DNA interaction and disruption of cellular processes .
Table 1: Anticancer Activity Summary
| Compound Variant | Viability % (A549) | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| Base Compound | 78-86% | >100 | Cisplatin |
| 4-Chlorophenyl | 64% | <80 | Cisplatin |
| 4-Dimethylamino | 45% | <50 | Cisplatin |
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against various Gram-positive bacteria and drug-resistant fungi. The results indicated that certain derivatives exhibited promising antibacterial activity.
Research Findings
- In Vitro Studies : The compound was tested against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae, showing varying degrees of effectiveness depending on the structural modifications made .
- Mechanism of Action : The antimicrobial efficacy is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis or function, although further mechanistic studies are required to elucidate these pathways fully.
Table 2: Antimicrobial Activity Summary
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | >128 µg/mL | No Activity |
| Klebsiella pneumoniae | <64 µg/mL | Moderate |
| Pseudomonas aeruginosa | >128 µg/mL | No Activity |
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
- Case Study on Lung Cancer : Patients treated with derivatives similar to this compound showed improved outcomes when combined with standard therapies, suggesting synergistic effects .
- Antimicrobial Resistance : In a clinical trial involving patients with resistant infections, derivatives demonstrated significant reductions in pathogen load compared to traditional antibiotics, highlighting their potential as novel therapeutic agents .
Q & A
Q. What synthetic routes are commonly employed for 1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?
The synthesis of pyrrolidine derivatives typically involves condensation, cyclization, and functional group modifications. For example, analogous compounds are synthesized via reflux with succinic anhydride in p-xylene, yielding 50–60% after recrystallization from ethanol . Catalysts like sulfuric acid or palladium can enhance reaction efficiency, as seen in esterification or hydrogenation steps . Optimization strategies include:
- Temperature control : Prolonged reflux (5–7 hours) improves cyclization .
- Catalyst selection : Sulfuric acid increases esterification yields, while catalytic hydrogenation reduces unwanted by-products .
- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates in heterocyclic synthesis .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- NMR spectroscopy : and NMR identify substituents (e.g., hydroxyphenyl protons at δ 6.5–7.5 ppm, carbonyl carbons at ~170 ppm) .
- IR spectroscopy : Stretching vibrations for carbonyl (1700–1750 cm) and hydroxyl (3200–3600 cm) groups validate functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 392.4) confirm molecular weight .
- X-ray crystallography : Resolves stereochemistry, as demonstrated in benzimidazole derivatives .
Q. What are the primary challenges in purifying this compound, and how can they be mitigated?
Common issues include low yields (<60%) and by-products from incomplete cyclization. Strategies:
- Recrystallization : Ethanol or methanol effectively remove polar impurities .
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients isolates non-polar derivatives .
- Acid-base extraction : Separates carboxylic acid intermediates from neutral by-products .
Advanced Research Questions
Q. How should researchers address discrepancies in spectroscopic data during structural characterization?
Contradictions (e.g., unexpected NMR shifts or IR absorptions) may arise from tautomerism or solvent effects. Methodological approaches:
- Computational validation : Density Functional Theory (DFT) simulations predict spectral profiles and validate experimental data .
- Deuterated solvent trials : Replace DMSO-d with CDCl to assess solvent-induced shifts .
- Heteronuclear correlation (HSQC/HMBC) : Resolve ambiguous assignments in complex NMR spectra .
Q. What computational tools are recommended for predicting reactivity or physicochemical properties?
- DFT studies : Analyze frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites .
- Molecular docking : Screen for biological targets (e.g., enzymes) using pyrrolidine scaffolds as templates .
- QSAR models : Correlate substituent effects (e.g., hydroxyphenyl groups) with solubility or logP values .
Q. How can researchers design experiments to evaluate the compound’s potential pharmacological activity?
- In vitro screening : Test against enzyme targets (e.g., kinases, reductases) using fluorescence-based assays .
- ADMET profiling : Predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (AMES test) .
- Structure-activity relationships (SAR) : Modify the hydroxyphenyl or pyrrolidone moieties to optimize bioactivity .
Q. What strategies resolve low yields in multi-step syntheses of pyrrolidine derivatives?
- Intermediate stabilization : Protect hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers to prevent oxidation .
- Stepwise monitoring : Use TLC or HPLC to identify bottlenecks (e.g., incomplete cyclization) .
- Microwave-assisted synthesis : Accelerate reaction times for steps prone to decomposition .
Methodological Considerations
Q. How should researchers validate synthetic reproducibility across different laboratories?
- Standardized protocols : Document exact molar ratios, solvent grades, and equipment (e.g., oil bath vs. microwave) .
- Round-robin testing : Collaborate with external labs to replicate key steps (e.g., catalytic hydrogenation) .
- Error analysis : Quantify batch-to-batch variability using statistical tools (e.g., RSD <5% for yields) .
Q. What are the best practices for data contradiction analysis in spectral interpretation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
